molecular formula C16H14FNO5S3 B12190191 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole

4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole

Cat. No.: B12190191
M. Wt: 415.5 g/mol
InChI Key: XQJFLCQKEBSBQU-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole is a complex organic compound featuring a combination of fluorophenyl, sulfonyl, isopropylsulfonyl, thienyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a halogenated oxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and oxazole rings.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

    Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Halogenated derivatives of the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making them candidates for drug development.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The presence of the fluorophenyl and sulfonyl groups suggests potential for high binding affinity and specificity.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action for compounds like 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole typically involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with protein active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)sulfonyl]-2-thienyl-1,3-oxazole: Lacks the isopropylsulfonyl group, potentially altering its chemical reactivity and biological activity.

    5-(Isopropylsulfonyl)-2-thienyl-1,3-oxazole: Lacks the fluorophenylsulfonyl group, which may reduce its binding affinity in biological systems.

Uniqueness

The combination of fluorophenylsulfonyl and isopropylsulfonyl groups in 4-[(4-Fluorophenyl)sulfonyl]-5-(isopropylsulfonyl)-2-thien-2-yl-1,3-oxazole provides a unique balance of chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H14FNO5S3

Molecular Weight

415.5 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonyl-5-propan-2-ylsulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C16H14FNO5S3/c1-10(2)25(19,20)16-15(18-14(23-16)13-4-3-9-24-13)26(21,22)12-7-5-11(17)6-8-12/h3-10H,1-2H3

InChI Key

XQJFLCQKEBSBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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